molecular formula C14H30O5S B1210316 2-Dodecoxyethyl hydrogen sulfate CAS No. 26183-44-8

2-Dodecoxyethyl hydrogen sulfate

Cat. No.: B1210316
CAS No.: 26183-44-8
M. Wt: 310.45 g/mol
InChI Key: QTDIEDOANJISNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium laureth sulfate, also known as sodium lauryl ether sulfate, is an anionic detergent and surfactant commonly found in personal care products such as soaps, shampoos, and toothpaste. It is also used in industrial applications. This compound is known for its excellent foaming and emulsifying properties, making it a popular ingredient in various cleaning and hygiene products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium laureth sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted into a half ester of sulfuric acid, which is subsequently neutralized to form the sodium salt .

Industrial Production Methods: The industrial production of sodium laureth sulfate involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium laureth sulfate primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium laureth sulfate has a wide range of scientific research applications:

Mechanism of Action

Sodium laureth sulfate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to reduce the surface tension of aqueous solutions, facilitating the mixing and spreading of liquids. In biological systems, sodium laureth sulfate disrupts cell membranes by solubilizing membrane proteins and lipids, leading to cell lysis .

Comparison with Similar Compounds

Uniqueness of Sodium Laureth Sulfate: Sodium laureth sulfate is unique due to its ethoxylation, which provides it with milder properties compared to sodium lauryl sulfate. This makes it less irritating and more suitable for use in personal care products. Its excellent foaming and emulsifying properties, combined with its cost-effectiveness, make it a preferred choice in various formulations .

Properties

CAS No.

26183-44-8

Molecular Formula

C14H30O5S

Molecular Weight

310.45 g/mol

IUPAC Name

2-dodecoxyethyl hydrogen sulfate

InChI

InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17)

InChI Key

QTDIEDOANJISNP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O

32612-48-9
50602-06-7
26183-44-8
48073-44-5

Pictograms

Corrosive; Irritant

Synonyms

dodecyl polyoxyethylene sulfate
dodecyl polyoxyethylene sulfuric acid
dodecyl polyoxyethylene sulfuric acid, ammonium salt
dodecyl polyoxyethylene sulfuric acid, calcium salt
dodecyl polyoxyethylene sulfuric acid, magnesium salt
dodecyl polyoxyethylene sulfuric acid, potassium salt
dodecyl polyoxyethylene sulfuric acid, sodium salt
dodecyl(oxyethylene)sulfate
lauryl ether sulfate
sodium dodecyl polyoxyethylene sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.